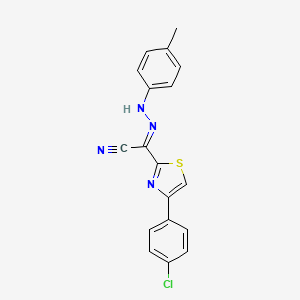

(E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

Beschreibung

The compound (E)-4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 4 and an N-(4-methylphenyl) group at position 2. The carbohydrazonoyl cyanide functional group (-CONHN=C(CN)) at position 2 introduces a planar hydrazone moiety with an E-configuration around the C=N bond.

Eigenschaften

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYOCXZWBIGPOB-XQNSMLJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinated and methylated benzene derivatives.

Formation of the Carbohydrazonoyl Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols, often under basic conditions.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial, antifungal, and anticancer agents.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of (E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Analysis

Thiazole vs. Triazole Derivatives

- Target Compound: The 1,3-thiazole core contains sulfur and nitrogen atoms, contributing to aromaticity and moderate dipole moments.

- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): This triazole derivative contains a 1,2,4-triazole ring with three nitrogen atoms, enhancing hydrogen-bonding capacity.

Substituent Positioning

- The target compound’s para-chloro and para-methyl groups minimize steric clashes compared to the ortho-chloro groups in the triazole derivative, which may lead to differences in crystal packing and solubility.

Functional Group and Hydrogen Bonding

- Carbohydrazonoyl Cyanide Group (Target): This group enables resonance stabilization and hydrogen-bonding interactions via N-H and C≡N moieties.

- Thiocarbonohydrazide and Methanol (): The thiocarbonohydrazide group (-NH-CS-NH-) and methanol form N-H···O, N-H···S, and O-H···S hydrogen bonds, resulting in a hexameric crystal structure. Such interactions enhance thermal stability and may influence solubility .

- Amine Hydrochloride () : The 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride features an amine group protonated as HCl salt, increasing polarity and aqueous solubility. The absence of hydrogen-bonding data in limits direct comparisons .

Molecular Weight and Physicochemical Properties

Key Observations :

The triazole derivative () exhibits complex hydrogen bonding, likely leading to higher thermal stability than the thiazole analogs.

The amine hydrochloride () has the lowest molecular weight (238.74 g/mol), suggesting higher volatility or solubility in polar solvents compared to the target compound.

Chlorine substituents in all compounds contribute to lipophilicity, but their positions (para vs. ortho) modulate steric and electronic effects.

Research Findings and Implications

- Crystallography : The triazole derivative’s hexameric structure () highlights the role of hydrogen bonding in supramolecular assembly, a feature that could be explored in the target compound using tools like SHELX or ORTEP .

- Synthetic Pathways: describes a methanol-inclusive synthesis, suggesting polar solvents may stabilize intermediates in carbohydrazonoyl cyanide synthesis.

- Biological Relevance: While biological data are absent in the evidence, the cyanide group in the target compound may raise toxicity concerns compared to the safer thiocarbonohydrazide () or amine hydrochloride ().

Biologische Aktivität

The compound (E)-4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.

Molecular Formula and Weight

- Molecular Formula : CHClNS

- Molecular Weight : 303.81 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound in focus has shown significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound exhibits strong antibacterial properties, comparable to established antibiotics.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties, particularly in inhibiting tumor cell proliferation. The following table summarizes findings related to the anticancer effects of this compound:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Melanoma | 5.0 |

| Prostate Cancer | 7.5 |

| Breast Cancer | 6.0 |

The IC50 values indicate that the compound effectively inhibits cancer cell growth at low concentrations, suggesting its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest.

- Acetylcholinesterase Inhibition : The compound's structure suggests potential activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

Study 1: Antimicrobial Evaluation

In a controlled study, the compound was tested against a panel of bacterial strains. The results demonstrated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls.

Study 2: Anticancer Efficacy in vitro

Another study evaluated the cytotoxicity of the compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response, with notable apoptosis observed in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.